![molecular formula C9H18N2O B13813465 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 21495-60-3](/img/structure/B13813465.png)
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-9-methyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Preparation Methods
The synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the preparation of the N-benzyl derivative followed by cyclization with benzylamine to form the desired bicyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory .
Mechanism of Action
The mechanism of action of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by increasing the amplitude of receptor currents in a concentration-dependent manner . This modulation can lead to improved cognitive functions and memory.
Comparison with Similar Compounds
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-dithiabicyclo[3.3.1]nonane . These compounds share a similar bicyclic framework but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21495-60-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2O/c1-11-7-3-9(12-2)4-8(11)6-10-5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
GLUQMEBRWLSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CC1CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


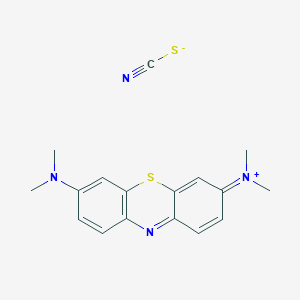
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
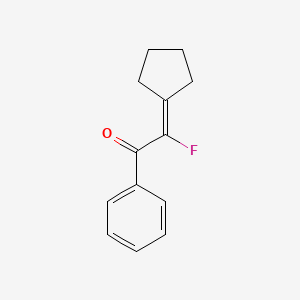
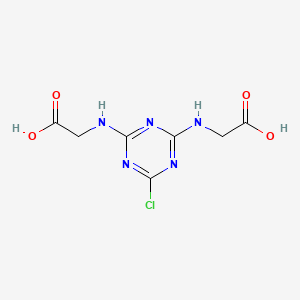
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
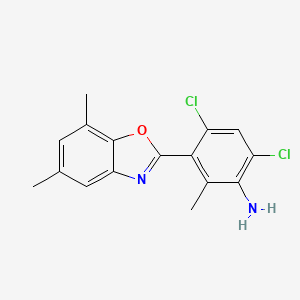
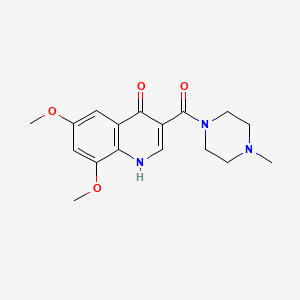
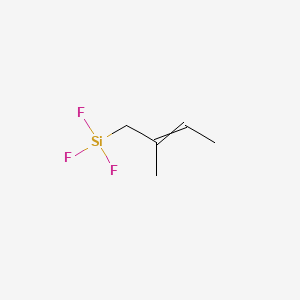
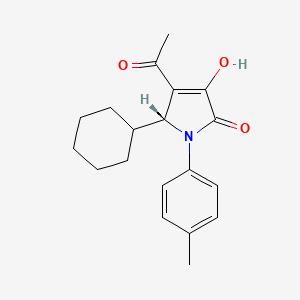
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
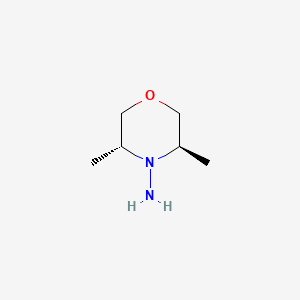
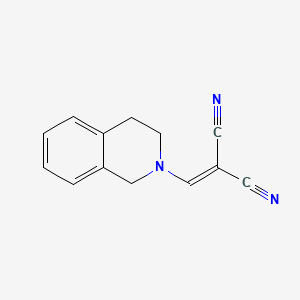
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
